molecular formula C11H17NO B1609162 (S)-4-(4-Methoxyphenyl)butan-2-amine CAS No. 66264-86-6

(S)-4-(4-Methoxyphenyl)butan-2-amine

Cat. No. B1609162
CAS RN: 66264-86-6
M. Wt: 179.26 g/mol
InChI Key: JMHAKVPFYWWNOW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(4-Methoxyphenyl)butan-2-amine , also known as para-methoxyamphetamine (PMA) , is a psychoactive compound belonging to the amphetamine class. It shares structural similarities with other amphetamines, such as methamphetamine and MDMA (ecstasy). PMA is primarily encountered as a recreational drug and is sometimes sold as a substitute for MDMA due to its similar appearance.



Synthesis Analysis

The synthesis of PMA involves several steps, including the condensation of 4-methoxybenzaldehyde with 2-nitropropane, followed by reduction to yield the final product. However, due to its illicit nature, detailed synthetic procedures are not widely documented in scientific literature.



Molecular Structure Analysis

PMA’s molecular formula is C₁₀H₁₄NO₂ , and its structure consists of a phenyl ring (with a methoxy group at the para position) attached to a butan-2-amine moiety. The chiral center at the α-carbon results in two enantiomers: (S)-PMA and ®-PMA.



Chemical Reactions Analysis

PMA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be metabolized in the liver by enzymes such as cytochrome P450, leading to the formation of active metabolites.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Appearance : PMA typically appears as white or off-white crystalline powder.

    • Melting Point : Approximately 150–160°C.

    • Solubility : Moderately soluble in water and more soluble in organic solvents.



  • Chemical Properties :

    • Basicity : PMA is a weak base due to the amino group.

    • Stability : PMA is sensitive to heat, light, and moisture.




Safety And Hazards


  • Toxicity : PMA is associated with severe toxicity, including hyperthermia, serotonin syndrome, cardiovascular complications, and even death.

  • Adulteration : PMA is often found as an adulterant in illicit drugs, posing additional risks to users.

  • Lethal Dose : The lethal dose of PMA is lower than that of MDMA, making accidental overdose more dangerous.


Future Directions

Research on PMA remains limited due to its illicit status. Future studies should focus on:



  • Pharmacokinetics : Understanding metabolism, half-life, and excretion.

  • Toxicology : Investigating long-term effects and potential harm reduction strategies.

  • Detection Methods : Developing reliable methods for identifying PMA in drug samples.


properties

IUPAC Name

(2S)-4-(4-methoxyphenyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9H,3-4,12H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHAKVPFYWWNOW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC1=CC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101270574
Record name (αS)-4-Methoxy-α-methylbenzenepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(4-Methoxyphenyl)butan-2-amine

CAS RN

66264-86-6
Record name (αS)-4-Methoxy-α-methylbenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66264-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-4-Methoxy-α-methylbenzenepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-3-(p-methoxyphenyl)-1-methylpropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.245
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-(4-Methoxyphenyl)butan-2-amine
Reactant of Route 2
Reactant of Route 2
(S)-4-(4-Methoxyphenyl)butan-2-amine
Reactant of Route 3
Reactant of Route 3
(S)-4-(4-Methoxyphenyl)butan-2-amine
Reactant of Route 4
(S)-4-(4-Methoxyphenyl)butan-2-amine
Reactant of Route 5
Reactant of Route 5
(S)-4-(4-Methoxyphenyl)butan-2-amine
Reactant of Route 6
Reactant of Route 6
(S)-4-(4-Methoxyphenyl)butan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.